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molecular formula C12H6Cl2N2S B598089 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine CAS No. 1203681-45-1

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine

Cat. No. B598089
M. Wt: 281.154
InChI Key: WYEYRTQOAPZITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697708B2

Procedure details

A solution of 4-(2,6-dichlorobenzamido)pyridin-3-yl diisopropylcarbamodithioate (50 mg, 0.11 mmol) in 5 M HCl (10 mL) was stirred at 100° C. for 4 hours. The pH of the mixture was adjusted to 7 by the addition of 2N sodium hydroxide solution and the aqueous phase extracted with EtOAc (3×100 mL). The combined organic extract was washed with water (2×50 mL) and brine (100 ml), dried over Na2SO4 and evaporated. The crude product was re-crystallized from EtOAc/DCM/petroleum ether (1:10:10) to give the product as a white solid (24 mg, 76% yield). 1H NMR (500 MHz, MeOH-d4): δ 9.30 (s, 1H), 8.60 (d, J=5.5 Hz, 1H), 8.03 (d, J=5.5 Hz, 1H), 7.54-7.50 (m, 3H). LCMS (Method A): RT=4.84 min, m/z: 281.0 [M+H+].
Name
4-(2,6-dichlorobenzamido)pyridin-3-yl diisopropylcarbamodithioate
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C([S:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[NH:14][C:15](=O)[C:16]1[C:21]([Cl:22])=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:23])=S)(C)C.[OH-].[Na+]>Cl>[Cl:23][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([Cl:22])[C:16]=1[C:15]1[S:7][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][C:13]=2[N:14]=1 |f:1.2|

Inputs

Step One
Name
4-(2,6-dichlorobenzamido)pyridin-3-yl diisopropylcarbamodithioate
Quantity
50 mg
Type
reactant
Smiles
C(C)(C)N(C(=S)SC=1C=NC=CC1NC(C1=C(C=CC=C1Cl)Cl)=O)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with water (2×50 mL) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from EtOAc/DCM/petroleum ether (1:10:10)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C=1SC=2C=NC=CC2N1
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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